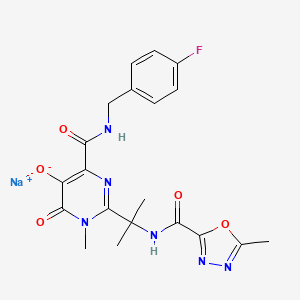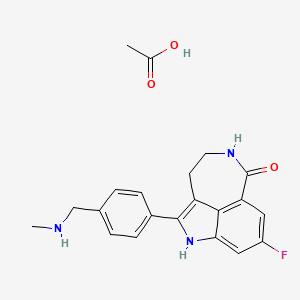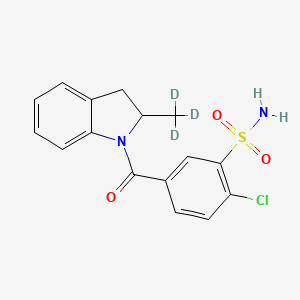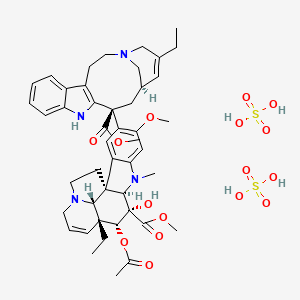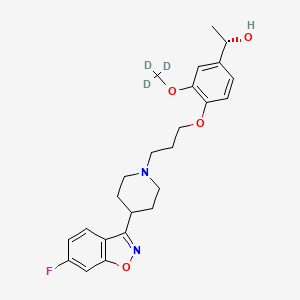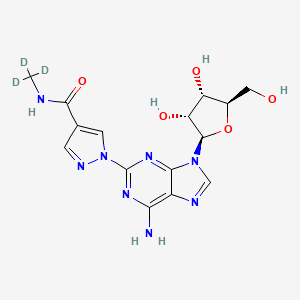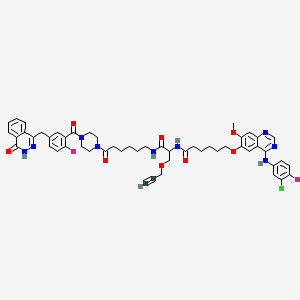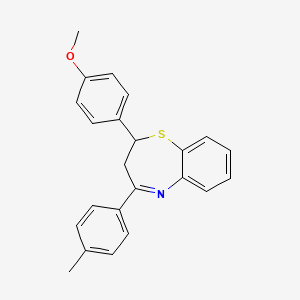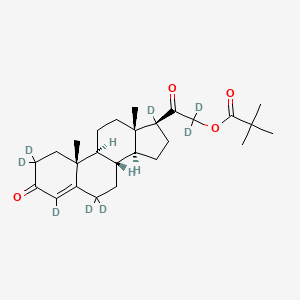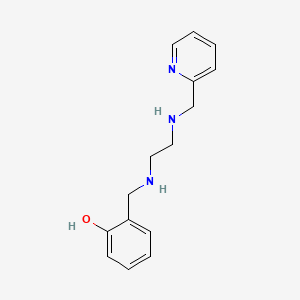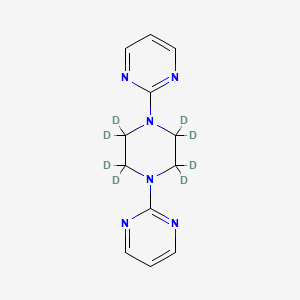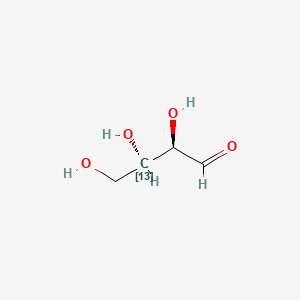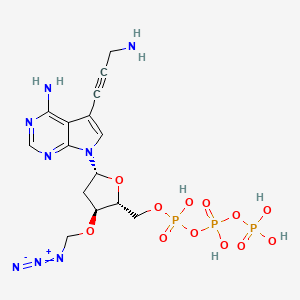
Ipratropium-d3 Iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ipratropium-d3 Iodide is a deuterium-labeled derivative of Ipratropium Iodide. It is a stable isotope-labeled compound, primarily used in scientific research to study the pharmacokinetics and metabolic profiles of drugs. The incorporation of deuterium, a stable heavy isotope of hydrogen, into the molecule can significantly affect its pharmacokinetic and metabolic properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ipratropium-d3 Iodide involves the deuteration of Ipratropium Iodide. This process typically includes the replacement of hydrogen atoms with deuterium atoms. The specific synthetic route and reaction conditions can vary, but generally, it involves the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium .
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC), is common to monitor the synthesis and ensure the desired isotopic labeling .
Analyse Des Réactions Chimiques
Types of Reactions: Ipratropium-d3 Iodide can undergo various chemical reactions, including:
Substitution Reactions: Common in the synthesis and modification of the compound.
Oxidation and Reduction Reactions: These reactions can alter the functional groups within the molecule, affecting its pharmacological properties.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophilic or electrophilic reagents under mild to moderate conditions.
Oxidation Reactions: Often use oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Commonly employ reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deuterated analogs with altered pharmacokinetic properties .
Applications De Recherche Scientifique
Ipratropium-d3 Iodide has a wide range of applications in scientific research, including:
Pharmacokinetic Studies: Used as a tracer to study the absorption, distribution, metabolism, and excretion of drugs.
Metabolic Profiling: Helps in understanding the metabolic pathways and identifying metabolites.
Drug Development: Assists in the development of new drugs by providing insights into the pharmacokinetic and metabolic properties of drug candidates.
Clinical Research: Used in clinical studies to evaluate the safety and efficacy of new therapeutic agents
Mécanisme D'action
Ipratropium-d3 Iodide acts as an antagonist of the muscarinic acetylcholine receptor. By blocking these receptors, it inhibits the parasympathetic nervous system’s influence on the airways, leading to bronchodilation. This mechanism is particularly useful in treating conditions like chronic obstructive pulmonary disease (COPD) and asthma. The deuterium labeling does not significantly alter the mechanism of action but can affect the pharmacokinetic profile, potentially leading to longer-lasting effects .
Comparaison Avec Des Composés Similaires
Ipratropium Bromide: A non-deuterated analog used in similar therapeutic applications.
Tiotropium Bromide: Another muscarinic antagonist with a longer duration of action.
Atropine: A related compound with broader applications in medicine.
Uniqueness of Ipratropium-d3 Iodide: The primary uniqueness of this compound lies in its deuterium labeling. This modification can enhance the compound’s stability and alter its pharmacokinetic properties, making it a valuable tool in drug development and pharmacokinetic studies. The deuterium atoms can also serve as tracers, allowing for precise quantitation in various analytical techniques .
Propriétés
Formule moléculaire |
C20H30INO3 |
|---|---|
Poids moléculaire |
462.4 g/mol |
Nom IUPAC |
[(1R,5S)-8-propan-2-yl-8-(trideuteriomethyl)-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;iodide |
InChI |
InChI=1S/C20H30NO3.HI/c1-14(2)21(3)16-9-10-17(21)12-18(11-16)24-20(23)19(13-22)15-7-5-4-6-8-15;/h4-8,14,16-19,22H,9-13H2,1-3H3;1H/q+1;/p-1/t16-,17+,18?,19?,21?;/i3D3; |
Clé InChI |
YLJVWJKSALOVFB-PGHIIOHNSA-M |
SMILES isomérique |
[2H]C([2H])([2H])[N+]1([C@@H]2CC[C@H]1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C(C)C.[I-] |
SMILES canonique |
CC(C)[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



